molecular formula C17H23N3O3S B2634390 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide CAS No. 2034230-26-5

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2634390
CAS RN: 2034230-26-5
M. Wt: 349.45
InChI Key: ATNQQPCSHGKPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound belongs to the class of 1,2,4-triazole derivatives. These molecules have garnered significant interest due to their diverse biological activities. In particular, the mercapto- and thione-substituted 1,2,4-triazoles exhibit promising potential in various therapeutic applications . Let’s explore some specific fields where this compound may find utility.

Antifungal Activity

S-alkylated compounds derived from 4H-1,2,4-triazole-3-thiol have demonstrated proven antifungal properties. These compounds could be explored as potential agents against fungal infections. Researchers may investigate their efficacy against specific fungal strains and study their mechanisms of action .

Antimicrobial and Antibiotic Activity

Similar S-alkylated derivatives have also shown antimicrobial and antibiotic activity. These compounds could be valuable in combating bacterial infections. Further research is needed to assess their potency, safety, and potential use in clinical settings .

Protein Inhibition

Given the structural features of 1,2,4-triazoles, including the compound under study, researchers might explore their inhibitory effects on specific proteins. Diseases such as diabetes, obesity, and cancer involve dysregulated protein pathways, making protein inhibitors an attractive area of investigation .

Other Medicinal Actions

While the literature highlights the aforementioned applications, there may be additional medicinal actions associated with this compound. Researchers could explore its effects on other biological targets, such as enzymes, receptors, or signaling pathways. Investigating its pharmacological profile and potential side effects would be crucial .

Chiral Selective Synthesis

In a different context, transaminases capable of chiral selective transamination of related ketones have been studied. For instance, 1-(3-methylphenyl)ethan-1-one can be converted to (1R)-(3-methylphenyl)ethan-1-amine using specific enzymes. Such chiral transformations are relevant in drug synthesis and asymmetric catalysis .

Cytotoxic Agents

Considering the compound’s structure, researchers might explore its cytotoxic potential. Analogous derivatives have been designed and synthesized, and their cytotoxicity evaluated. Investigating their effects on cancer cell lines and understanding their mode of action could be a fruitful avenue .

properties

IUPAC Name

1-(3-methylphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-14-5-4-6-15(9-14)13-24(21,22)19-16-10-18-20(11-16)12-17-7-2-3-8-23-17/h4-6,9-11,17,19H,2-3,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNQQPCSHGKPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.